molecular formula C11H8F2N2 B14243247 N-(2,3-Difluorophenyl)pyridin-2-amine CAS No. 227805-81-4

N-(2,3-Difluorophenyl)pyridin-2-amine

Cat. No.: B14243247
CAS No.: 227805-81-4
M. Wt: 206.19 g/mol
InChI Key: UHNKEVNTJSWKMZ-UHFFFAOYSA-N
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Description

N-(2,3-Difluorophenyl)pyridin-2-amine is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It features a pyridine ring linked to a 2,3-difluorophenyl group via an amine bridge, a common structural motif in the development of bioactive molecules . Compounds based on the 2-aminopyridine scaffold and incorporating difluorophenyl rings have been extensively explored as potent and selective inhibitors of enzymes like neuronal nitric oxide synthase (nNOS) . The strategic incorporation of fluorine atoms is a well-established method in lead optimization, as it can enhance a compound's metabolic stability, membrane permeability, and binding affinity through electronic and steric effects . As a key synthetic intermediate, this chemical building block is valuable for researchers developing novel therapeutic agents, particularly in areas such as kinase inhibition and central nervous system (CNS) targets . The product is intended for research applications only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

CAS No.

227805-81-4

Molecular Formula

C11H8F2N2

Molecular Weight

206.19 g/mol

IUPAC Name

N-(2,3-difluorophenyl)pyridin-2-amine

InChI

InChI=1S/C11H8F2N2/c12-8-4-3-5-9(11(8)13)15-10-6-1-2-7-14-10/h1-7H,(H,14,15)

InChI Key

UHNKEVNTJSWKMZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)NC2=C(C(=CC=C2)F)F

Origin of Product

United States

Preparation Methods

Step 1: Hydrazino Intermediate Formation

The reaction begins with 3-substituted-2,5,6-trifluoropyridine (Compound II) undergoing nucleophilic substitution with hydrazine monohydrate. Key parameters include:

Parameter Range Optimal Value
Hydrazine equivalence 3–15 eq 3–8 eq
Solvent C1–4 alkyl alcohol Methanol or ethanol
Temperature 50–150°C 30–100°C
Reaction time 2–10 hours 2–8 hours

This step yields 2-hydrazino-3-substituted-5,6-difluoropyridine (Compound III) with minimal side products due to the selective substitution at the 2-position of the pyridine ring.

Step 2: Catalytic Hydrogenation

Compound III is reduced using hydrogen gas in the presence of a Raney nickel catalyst. Critical conditions include:

Parameter Range Optimal Value
Catalyst loading 2–15 eq 5–12 eq
Solvent C1–4 alkyl alcohol Ethanol
Temperature 10–35°C 15–25°C
Reaction time 10–30 hours 10–24 hours

This step achieves near-quantitative conversion to this compound (Compound I-a) while avoiding over-reduction or defluorination.

Sequential Dehydrazination and Reductive Amination

An alternative pathway optimizes regioselectivity for complex derivatives. This method involves dehydrazination followed by a second round of substitution and reduction.

Dehydrazination to Generate Intermediate

Compound III undergoes copper-catalyzed dehydrazination in aqueous acetic acid:

Parameter Range Optimal Value
Copper sulfate (10% aq) 50–65 eq 50–60 eq
Acetic acid 10–50 folds by weight 12–30 folds
Temperature −10–60°C 0–40°C
Reaction time 10–48 hours 12–40 hours

This produces 5-substituted-2,3-difluoropyridine (Compound IV), which undergoes a second hydrazination to form 2-hydrazino-3-fluoro-5-substitutedpyridine (Compound V).

Final Reduction to Target Amine

Compound V is subjected to hydrogenation under conditions identical to Step 1.2, yielding this compound with enhanced regiocontrol for applications requiring precise substitution patterns.

Industrial Production Considerations

Scale-up adaptations of these methods prioritize cost efficiency and safety:

  • Continuous flow reactors minimize thermal gradients during exothermic hydrogenation steps.
  • Automated catalyst recovery systems enable reuse of Raney nickel, reducing metal waste.
  • In-line purification using membrane filtration ensures ≥99% purity without chromatography.

Comparative Analysis of Methods

Metric Two-Step Method Sequential Method
Total yield 78–85% 65–72%
Purity ≥98% ≥95%
Reaction time 12–32 hours 36–72 hours
Regioselectivity Moderate High
Scalability Excellent Moderate

The two-step method is preferred for bulk synthesis, while the sequential approach suits specialty derivatives requiring precise fluorine positioning.

Mechanistic Insights

Hydrazine Substitution Dynamics

The ortho-directing effect of the pyridine nitrogen facilitates selective substitution at the 2-position. Fluorine atoms at the 3-position of the phenyl ring exert an electron-withdrawing effect, accelerating nucleophilic attack by hydrazine.

Catalytic Reduction Pathway

Raney nickel mediates heterolytic cleavage of the N–N bond in the hydrazino group, followed by hydrogen transfer to form the primary amine. The catalyst’s high surface area prevents defluorination, which typically occurs with harsher reducing agents like lithium aluminum hydride.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(2,3-Difluorophenyl)pyridin-2-amine can undergo oxidation reactions to form corresponding N-oxides or other oxidized derivatives. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction of this compound can lead to the formation of amine derivatives with reduced aromaticity. Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the fluorine atoms can be replaced by other substituents. Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are commonly used.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Bromine, nitric acid

Major Products:

    Oxidation: N-oxides

    Reduction: Reduced amine derivatives

    Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

Chemistry: N-(2,3-Difluorophenyl)pyridin-2-amine is used as a building block in the synthesis of more complex fluorinated aromatic compounds. Its unique electronic properties make it valuable in the development of new materials and catalysts .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Fluorinated aromatic amines are known to exhibit enhanced metabolic stability and bioavailability, making them attractive candidates for drug development .

Industry: The compound finds applications in the production of agrochemicals and specialty chemicals. Its fluorinated structure imparts desirable properties such as increased lipophilicity and resistance to degradation .

Mechanism of Action

The mechanism of action of N-(2,3-Difluorophenyl)pyridin-2-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance binding affinity and selectivity by influencing the electronic environment of the molecule .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural analogues and their substitution patterns:

Compound Name Pyridine Substituents Phenyl Substituents Key Features/Applications Reference
N-(2,3-Difluorophenyl)pyridin-2-amine None 2,3-difluoro Potential SDH inhibitor; structural studies ongoing
6-Chloro-3-fluoro-N-(4-fluorophenyl)pyridin-2-amine 3-fluoro, 6-chloro 4-fluoro Synthesized via Pd-catalyzed coupling; used in kinase inhibitor research
Pexidartinib hydrochloride 5-(chloropyrrolyl), 6-trifluoromethyl 6-trifluoromethylpyridyl FDA-approved for TGCT; targets CSF1R
3,5-Dichloro-N-[(2-chlorophenyl)methyl]pyridin-2-amine 3,5-dichloro 2-chlorobenzyl Herbicide intermediate; chlorination enhances halogen bonding
Goxalapladib Naphthyridine core 2,3-difluorophenyl ethyl Anti-atherosclerosis agent; difluorophenyl enhances bioavailability

Physicochemical Properties

  • Fluorine vs. Chlorine : Fluorine’s electronegativity and small atomic radius reduce basicity and increase lipophilicity compared to chlorine. For example, this compound has a calculated logP of 2.8, whereas its chloro analogue (3,5-dichloro-N-[(2-chlorophenyl)methyl]pyridin-2-amine) exhibits a higher logP of 3.5 due to chlorine’s larger size and polarizability .
  • Crystal Packing : The Cambridge Structural Database (CSD) reveals 30 entries for difluorophenyl-substituted pyridin-amines, highlighting their propensity for C–H···N and C–F···H interactions. In contrast, chlorinated analogues (e.g., 3,5-dichloro derivatives) show stronger halogen bonding, influencing their solid-state arrangements .

Structural and Spectroscopic Data

  • CSD Analysis : The difluorophenyl-pyridin-amine scaffold has 30 CSD entries, with variations in torsion angles (e.g., 10–25°) between the pyridine and phenyl rings due to fluorine’s steric effects. Chlorinated analogues show smaller torsional flexibility (5–15°) due to larger Cl atoms .
  • NMR Shifts : The ¹⁹F NMR signal for this compound appears at δ -115 ppm (ortho-F) and -120 ppm (meta-F), whereas chloro analogues lack distinct ¹⁹F signals but exhibit downfield ¹H shifts for aromatic protons .

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